

Technical Guide: (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic Acid

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Compound of Interest

Compound Name: (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid

Cat. No.: B113031

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For Researchers, Scientists, and Drug Development Professionals

Core Compound Data

This technical guide provides an in-depth overview of **(R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid**, a chiral β -amino acid derivative of significant interest in medicinal chemistry and drug development. Its structural features, particularly the trifluoromethyl group, impart unique properties that are increasingly exploited in the design of novel therapeutics.

Property	Value
CAS Number	793663-51-1[1]
Molecular Formula	C ₁₀ H ₁₀ F ₃ NO ₂
Molecular Weight	233.19 g/mol
IUPAC Name	(3R)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid
Synonyms	(R)-3-Amino-3-(3-trifluoromethylphenyl)propanoic acid, (3R)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid

Synthesis and Experimental Protocols

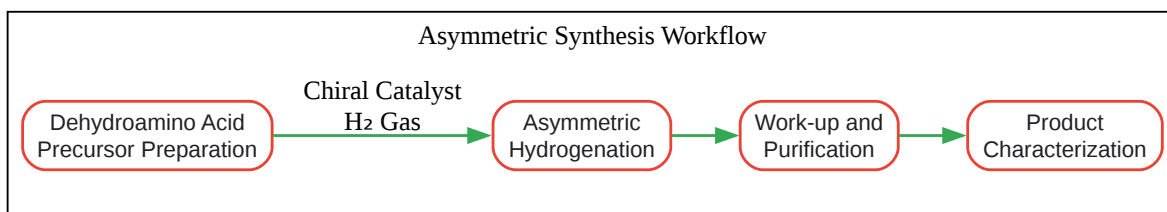
The enantioselective synthesis of β -amino acids, particularly those bearing a trifluoromethyl group, is a key challenge in synthetic organic chemistry. While a specific detailed protocol for the direct synthesis of **(R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid** is not readily available in public literature, a general and robust methodology involves the asymmetric hydrogenation of a corresponding β -aryl- β -trifluoromethyl dehydroamino acid precursor. The following protocol is a representative method adapted from established procedures for similar compounds.

Experimental Protocol: Asymmetric Hydrogenation for the Synthesis of (R)- β -Amino Acids

This protocol outlines a general workflow for the enantioselective synthesis of the target compound's structural class.

- **Preparation of the Precursor:** The synthesis begins with the preparation of the corresponding α,β -dehydroamino acid. This can be achieved through various condensation reactions, for instance, the Erlenmeyer-Plöchl reaction between an appropriate benzaldehyde derivative (3-(trifluoromethyl)benzaldehyde) and N-acetylglycine.
- **Asymmetric Hydrogenation:**

- A solution of the dehydroamino acid precursor is prepared in a suitable solvent, such as methanol or ethanol, in a high-pressure reactor.
- A chiral rhodium or ruthenium-based catalyst (e.g., $\text{Rh}(\text{COD})_2\text{BF}_4$ with a chiral phosphine ligand such as (R)-BINAP) is added. The choice of catalyst and ligand is crucial for achieving high enantioselectivity.
- The reactor is purged with hydrogen gas and then pressurized to a specific level (typically 10-50 atm).
- The reaction mixture is stirred at a controlled temperature (e.g., room temperature to 50°C) for a specified duration (typically 12-48 hours) until the reaction is complete, as monitored by techniques like TLC or HPLC.
- Work-up and Purification:
 - Upon completion, the reactor is depressurized, and the solvent is removed under reduced pressure.
 - The crude product is then subjected to a standard work-up procedure, which may involve extraction and washing to remove the catalyst and any unreacted starting materials.
 - Purification is typically achieved by recrystallization or column chromatography to yield the highly pure **(R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid**.
- Characterization: The final product's identity and purity are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to ensure the desired stereochemistry and purity have been achieved.



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Asymmetric Synthesis Workflow

Biological Activity and Signaling Pathways

(R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid is recognized as a valuable building block in the development of novel pharmaceutical agents, particularly those targeting the central nervous system.[2] While specific biological data for this exact compound is limited in publicly accessible literature, its structural similarity to known neuromodulatory agents suggests potential interactions with neurotransmitter systems.

Potential Interaction with GABA Receptors:

The structural resemblance of β -amino acids to γ -aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system, suggests that **(R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid** may act as a GABA analogue. GABAergic signaling is crucial for regulating neuronal excitability, and its dysfunction is implicated in various neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders.

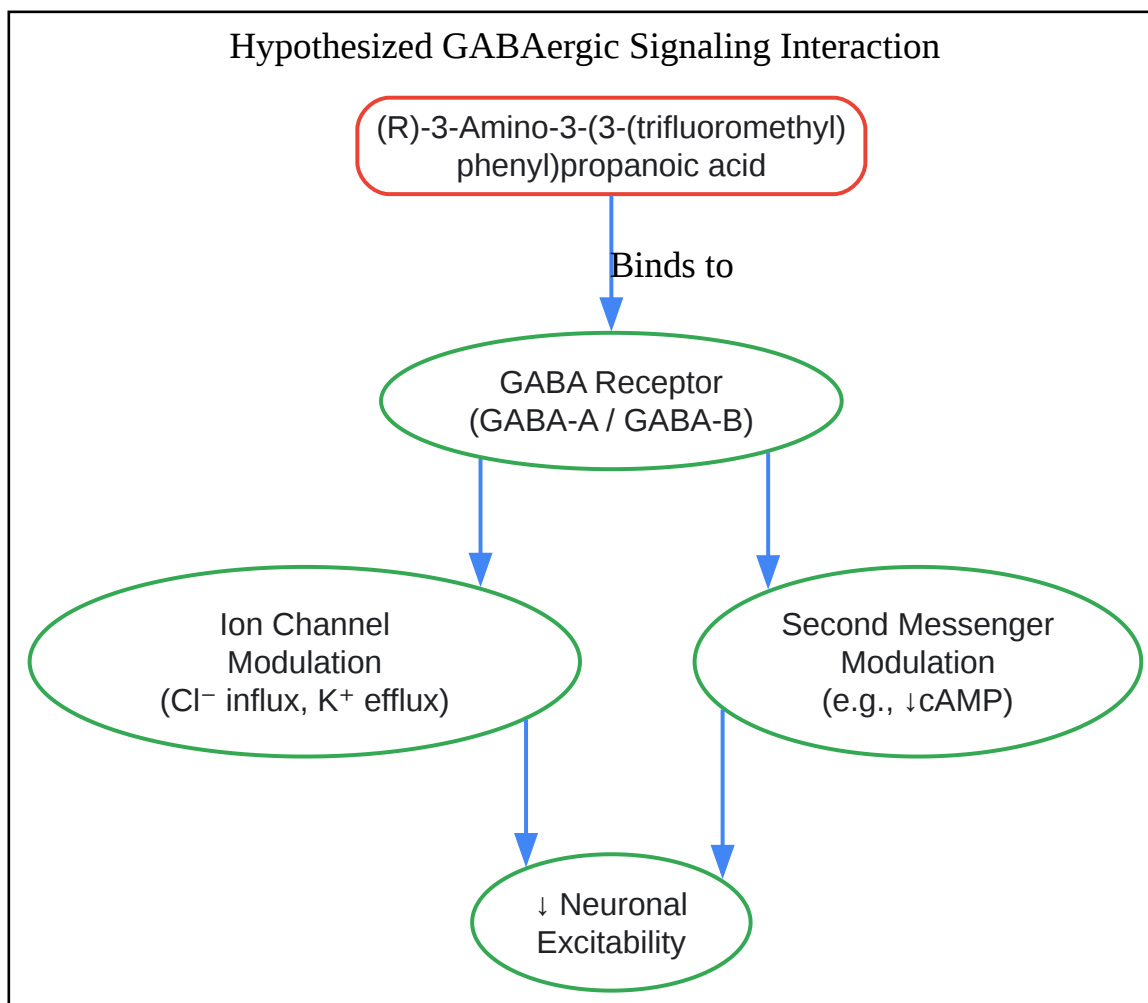
Compounds that modulate GABA receptors or GABA transporters can have significant therapeutic effects.[3][4] The trifluoromethyl group on the phenyl ring of the target compound can enhance its lipophilicity, potentially facilitating its passage across the blood-brain barrier, a critical property for centrally acting drugs.

Hypothesized Signaling Pathway Modulation:

Should **(R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid** interact with GABA receptors (GABA-A or GABA-B), it could modulate downstream signaling cascades. For instance, activation of GABA-A receptors, which are ligand-gated ion channels, leads to an influx of chloride ions, hyperpolarizing the neuron and reducing its excitability. Activation of GABA-B receptors, which are G-protein coupled receptors, can lead to the inhibition of adenylyl cyclase and modulation of calcium and potassium channels.

Further experimental validation is required to elucidate the precise mechanism of action and the specific signaling pathways modulated by **(R)-3-Amino-3-(3-**

(trifluoromethyl)phenyl)propanoic acid.



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Hypothesized GABAergic Signaling Interaction

Applications in Drug Development

The unique physicochemical properties conferred by the trifluoromethyl group make **(R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid** an attractive scaffold for drug discovery. The trifluoromethyl group can enhance metabolic stability, binding affinity, and membrane permeability of a drug candidate. This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications in:

- **Neurological Disorders:** As a potential modulator of GABAergic neurotransmission, it is a promising starting point for the development of anticonvulsants, anxiolytics, and muscle relaxants.
- **Other Therapeutic Areas:** The β -amino acid motif is also found in various other biologically active compounds, and the incorporation of the trifluoromethylphenyl group could be explored for developing agents in oncology, infectious diseases, and metabolic disorders.

Conclusion

(R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid is a chiral building block with significant potential in the field of drug discovery and development. Its synthesis, while requiring specialized asymmetric methods, provides access to a scaffold with desirable properties for creating novel therapeutics. Further research into its specific biological targets and mechanisms of action is warranted to fully exploit its potential in addressing unmet medical needs, particularly in the realm of neurological disorders.

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